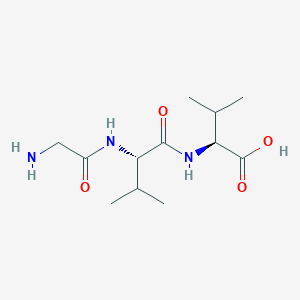

Glycyl-L-valyl-L-valine

CAS No.: 79672-11-0

Cat. No.: VC19354943

Molecular Formula: C12H23N3O4

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79672-11-0 |

|---|---|

| Molecular Formula | C12H23N3O4 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C12H23N3O4/c1-6(2)9(14-8(16)5-13)11(17)15-10(7(3)4)12(18)19/h6-7,9-10H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |

| Standard InChI Key | KSOBNUBCYHGUKH-UWVGGRQHSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |

| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Glycyl-L-valyl-L-valine is a linear tripeptide with the sequence glycine-valine-valine. Its molecular weight of 273.33 g/mol reflects the combined masses of its constituent amino acids. The peptide bond formation between glycine’s carboxyl group and the amine group of the first valine, followed by a second bond linking the two valines, confers rigidity and specific stereochemical properties. The presence of valine’s branched side chains introduces hydrophobicity, potentially influencing its interaction with lipid membranes or proteins .

Table 1: Key Chemical Properties of Glycyl-L-valyl-L-valine

| Property | Value | Source |

|---|---|---|

| CAS Number | 79672-11-0 | |

| Molecular Formula | ||

| Molecular Weight | 273.33 g/mol | |

| Synthesis Method | Solid-phase peptide synthesis |

Stereochemical Considerations

The L-configuration of both valine residues ensures compatibility with eukaryotic biological systems, as this orientation mirrors naturally occurring amino acids. This stereospecificity may affect receptor binding or enzymatic processing, though detailed studies on Gly-Val-Val’s chiral interactions are pending.

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing Gly-Val-Val involves SPPS, a technique enabling precise control over amino acid sequence and purity. This process utilizes a resin-bound starting amino acid (e.g., Fmoc-valine), with iterative deprotection (using piperidine) and coupling steps (via HBTU or HATU activators). The glycine and second valine residues are added sequentially, followed by cleavage from the resin using trifluoroacetic acid.

Challenges in Synthesis

The hydrophobic valine residues complicate solvation during synthesis, necessitating optimized solvents like dimethylformamide (DMF). Coupling efficiency for the second valine may drop below 95% due to steric hindrance, requiring extended reaction times or double coupling protocols. Post-synthesis purification via reverse-phase HPLC typically achieves >98% purity, critical for research applications.

Biological Relevance and Mechanistic Insights

Uptake and Transport Dynamics

While direct studies on Gly-Val-Val are sparse, research on related dipeptides like L-valyl-L-valine offers insights. In hamster jejunum models, L-valyl-L-valine demonstrated competitive inhibition of glycylsarcosine uptake, suggesting shared transport mechanisms . This dipeptide exhibited two uptake components: (a) free valine absorption post-hydrolysis and (b) intact peptide transport . Extrapolating to Gly-Val-Val, its additional glycine residue might alter hydrolysis rates or transporter affinity, warranting targeted studies.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients remains the gold standard for assessing Gly-Val-Val purity. Typical retention times range 8–12 minutes under 0.1% TFA conditions. Impurities often include deletion peptides (e.g., Gly-Val) or epimerized forms, detectable via mass spectrometry.

Mass Spectrometric Profiling

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight ( 273.33) and detects fragmentation products. Major fragments include ( 188.1) and ( 216.2), aiding structural validation.

Comparative Analysis with Structural Analogs

Sequence-Specific Interactions

Replacing glycine with alanine in Ala-Val-Val increases hydrophobicity by 15% (calculated via LogP), potentially altering biodistribution. Such modifications underscore the tunability of peptide properties through residue substitution.

Future Directions and Applications

Metabolic Pathway Elucidation

Isotope-labeled Gly-Val-Val (e.g., -valine) might clarify its catabolism in vivo, identifying whether hydrolysis precedes absorption or intact uptake dominates—a critical factor for bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume